molecular formula C13H16ClNO3S B2468590 (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone CAS No. 2309553-89-5

(5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Cat. No.: B2468590
CAS No.: 2309553-89-5
M. Wt: 301.79
InChI Key: NWJZYSPRJBLAEF-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a complex organic compound that features a chlorinated thiophene ring, a tetrahydrofuran moiety, and an azetidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of the Chlorothiophene Intermediate: The starting material, 2-chlorothiophene, undergoes halogenation to introduce the chlorine atom at the 5-position.

    Synthesis of the Tetrahydrofuran Derivative: Tetrahydrofuran is functionalized to introduce a methoxy group at the 3-position.

    Azetidinone Formation: The azetidinone ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The chlorothiophene intermediate, tetrahydrofuran derivative, and azetidinone are coupled under specific conditions, often involving a base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone serves as a versatile intermediate for the synthesis of more complex molecules.

Biology and Medicine

This compound is being explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anti-inflammatory agents.

Industry

In the industrial sector, it may be used in the production of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azetidinone ring, in particular, may inhibit certain enzymes by mimicking the transition state of their substrates.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone: Similar structure but with a bromine atom instead of chlorine.

    (5-Methylthiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (5-Chlorothiophen-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-12-2-1-11(19-12)13(16)15-5-10(6-15)18-8-9-3-4-17-7-9/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZYSPRJBLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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